molecular formula C28H36N2O6 B11145475 4-[(4-butoxyphenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11145475
M. Wt: 496.6 g/mol
InChI Key: GAYPUAWWDGPEFZ-LCUIJRPUSA-N
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Description

  • This compound is a complex molecule with a long name, so let’s break it down:
    • The core structure is a 1,5-dihydro-2H-pyrrol-2-one , which contains a pyrrole ring fused with a lactam (pyrrolidin-2-one) ring.
    • The substituents on this core include:
      • A 4-butoxyphenyl group attached to one position.
      • A 2,5-dimethoxyphenyl group attached to another position.
      • A 3-(dimethylamino)propyl group attached to the nitrogen atom.
      • A hydroxyl group at position 3.
  • This compound exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

    • Synthetic routes for this compound are not widely documented, but one approach involves the assembly of the core pyrrolidin-2-one ring followed by selective functionalization.
    • Industrial production methods may involve multistep syntheses, protecting group strategies, and purification steps.
  • Chemical Reactions Analysis

      Oxidation: The phenolic groups (4-butoxyphenyl and 2,5-dimethoxyphenyl) can undergo oxidation reactions.

      Reduction: Reduction of the lactam carbonyl group may be possible.

      Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.

      Major Products: These would vary based on the specific reactions performed.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, explore new synthetic methodologies, and study its stability.

      Biology: Assess its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Explore its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with cellular targets (e.g., receptors, enzymes).
    • Further research is needed to elucidate the precise pathways and molecular targets.
  • Comparison with Similar Compounds

    • Similar compounds may include other pyrrolidin-2-ones, phenolic derivatives, or molecules with similar substituents.
    • Uniqueness lies in the combination of the pyrrolidin-2-one core, phenolic groups, and dimethylamino side chain.

    Remember that this compound’s full name is quite a mouthful, but its potential impact in various fields makes it intriguing for further investigation

    Properties

    Molecular Formula

    C28H36N2O6

    Molecular Weight

    496.6 g/mol

    IUPAC Name

    (4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]pyrrolidine-2,3-dione

    InChI

    InChI=1S/C28H36N2O6/c1-6-7-17-36-20-11-9-19(10-12-20)26(31)24-25(22-18-21(34-4)13-14-23(22)35-5)30(28(33)27(24)32)16-8-15-29(2)3/h9-14,18,25,31H,6-8,15-17H2,1-5H3/b26-24-

    InChI Key

    GAYPUAWWDGPEFZ-LCUIJRPUSA-N

    Isomeric SMILES

    CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)/O

    Canonical SMILES

    CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)O

    Origin of Product

    United States

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